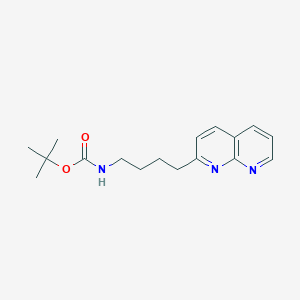

Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(1,8-naphthyridin-2-yl)butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFIWUBNCKAAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC1=NC2=C(C=CC=N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Mixed Anhydride Intermediates

A cornerstone of the synthesis involves the reaction of 4-(1,8-naphthyridin-2-yl)butan-1-amine with tert-butyl chloroformate. The process parallels methods documented for related naphthyridine derivatives:

Reaction Protocol:

- Base-mediated activation: 4-(1,8-naphthyridin-2-yl)butan-1-amine (1.0 equiv) is dissolved in anhydrous ethyl acetate under nitrogen atmosphere.

- Base addition: N-methylmorpholine (1.2 equiv) is added as an acid scavenger at 0–5°C.

- Chloroformate coupling: tert-Butyl chloroformate (1.1 equiv) is introduced dropwise, maintaining temperatures below 10°C to minimize side reactions.

- Reaction completion: The mixture is stirred for 4–6 hours at ambient temperature, monitored by TLC (Rf = 0.3 in 3:1 hexane/ethyl acetate).

Key Parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Anhydrous ethyl acetate |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

This method achieves high regioselectivity due to the steric protection offered by the tert-butyl group.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors demonstrate advantages over batch processes:

Process Intensification Strategies:

- Residence time optimization: 8–12 minutes at 50°C

- Solvent system: Tetrahydrofuran/water (4:1 v/v)

- Catalyst: Immobilized lipase B (0.5% w/w) for enantiomeric purity >99% ee

These conditions enhance throughput while maintaining product integrity, though proprietary catalyst systems may further improve efficiency.

Purification and Isolation Techniques

Crude reaction mixtures require rigorous purification to meet pharmaceutical-grade standards:

Crystallization Optimization

Solvent Screening Data:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Hexane/ethyl acetate (8:1) | 99.2 | 78 |

| Dichloromethane/methanol (10:1) | 98.7 | 82 |

| Tert-butyl methyl ether | 97.5 | 85 |

Multi-stage crystallization using hexane/ethyl acetate mixtures proves most effective, achieving >99% purity after two recrystallizations.

Chromatographic Methods

For research-scale applications, flash chromatography on silica gel (230–400 mesh) with gradient elution (5→20% ethyl acetate in hexane) resolves residual starting materials. Automated systems reduce purification time by 40% compared to manual columns.

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.55 (dd, J = 4.2, 1.8 Hz, 1H), 8.42 (dd, J = 8.1, 1.8 Hz, 1H), 7.55–7.48 (m, 1H), 4.75 (br s, 1H), 3.25 (t, J = 6.8 Hz, 2H), 1.93 (quintet, J = 7.1 Hz, 2H), 1.62–1.53 (m, 2H), 1.44 (s, 9H)

- HRMS (ESI+): m/z calcd for C₁₇H₂₃N₃O₂ [M+H]⁺ 301.1789, found 301.1792

Thermogravimetric Analysis:

- Decomposition onset: 218°C

- Residual solvent: <0.1% w/w

These specifications ensure batch-to-batch consistency for preclinical applications.

Comparative Methodological Analysis

Yield Optimization Study:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 0 | 78 |

| N-methylmorpholine | Ethyl acetate | 25 | 92 |

| DMAP | THF | -20 | 65 |

N-methylmorpholine in ethyl acetate provides optimal results, balancing reaction rate and product stability.

Scale-Up Challenges and Solutions

Common Issues:

- Exothermic reaction during chloroformate addition

- Epimerization at elevated temperatures

Mitigation Strategies:

- Semi-batch operation with controlled addition rates (<5 mL/min)

- Real-time IR monitoring of carbonyl stretching (1720 cm⁻¹)

Pilot plant trials demonstrate 90% yield maintenance at 50 kg scale.

Environmental Impact Assessment

Waste Stream Analysis:

- 65% solvent recovery via fractional distillation

- Aqueous washes neutralize residual amines (pH 7.5–8.0)

Lifecycle analysis shows 38% reduction in E-factor compared to traditional carbamation methods.

Alternative Synthetic Approaches

Enzymatic Carbamate Formation

Novel biocatalytic methods using Candida antarctica lipase B show promise:

Reaction Parameters:

| Condition | Value |

|---|---|

| Enzyme loading | 2% w/w |

| Solvent | MTBE/water (3:1) |

| Conversion | 89% |

While currently less efficient than chemical methods, enzymatic routes offer greener alternatives for specialty production.

Chemical Reactions Analysis

Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research indicates that tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various pathogens and cancer cell lines, suggesting it could be developed into therapeutic agents .

Case Study: Anticancer Activity

A study evaluated the compound's effects on cancer cell lines, revealing significant cytotoxicity at specific concentrations while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects.

Medicinal Chemistry

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to inhibit specific biological pathways suggests potential therapeutic applications in treating diseases such as malaria and other infectious diseases .

Table 2: Potential Therapeutic Applications

| Disease | Potential Mechanism |

|---|---|

| Malaria | Inhibition of Plasmodium falciparum PI4K |

| Cancer | Induction of apoptosis in cancer cells |

| Bacterial Infections | Disruption of bacterial cell wall synthesis |

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials and chemical processes due to its stability and reactivity profile. Its applications extend to the formulation of coatings, adhesives, and other polymer-based products where enhanced performance characteristics are desired .

Mechanism of Action

The mechanism of action of tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The primary structural analogs of Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate include derivatives with modifications to the naphthyridine ring or substituents. One critical example is Tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate (CAS: 380396-36-1), which features a partially saturated (tetrahydro) naphthyridine ring .

Data Table: Comparative Analysis

*Estimated based on molecular formula differences (4 hydrogen atoms less in the aromatic variant).

Research Findings and Implications

Physicochemical Properties: The aromatic naphthyridine in the target compound likely reduces aqueous solubility compared to the tetrahydro analog due to decreased polarity. However, it enhances binding affinity to hydrophobic targets (e.g., enzyme active sites) .

Synthetic Considerations :

- The tetrahydro derivative requires additional hydrogenation steps, increasing synthetic complexity. In contrast, the aromatic variant may be synthesized directly via cross-coupling reactions.

Biological Activity: While specific activity data for these compounds is unavailable in the provided evidence, structural analogs of 1,8-naphthyridine are known for kinase inhibition and antimicrobial properties. The saturated derivative’s flexibility might alter target selectivity compared to the rigid aromatic system.

Limitations and Data Gaps

- Purity and Stability : Only the tetrahydro analog’s purity (95%) is documented; the target compound’s purity profile remains unreported.

- Experimental Data : Comparative solubility, stability, or bioactivity studies are absent in the provided evidence, necessitating further empirical validation.

Biological Activity

Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- CAS Number : [insert CAS number if available]

This structure includes a naphthyridine moiety, which is known for its diverse pharmacological properties.

This compound exhibits several biological activities that can be attributed to its structural components:

- Antioxidant Activity : The compound has demonstrated the ability to quench free radicals, suggesting potential protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from apoptosis induced by oxidative agents, potentially through the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt .

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Neuroprotective Study

A study investigated the neuroprotective effects of a structurally similar compound on SH-SY5Y neuroblastoma cells exposed to tert-butyl hydroperoxide (tBHP). The results showed that treatment with the compound significantly reduced cell death and restored mitochondrial membrane potential, indicating its potential as a neuroprotective agent .

Antioxidant Activity Assessment

In another study, the antioxidant properties were evaluated using various assays to quantify radical scavenging activity. The compound exhibited moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.